molecular formula C17H11ClFN5O B6509949 3-(3-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 847385-10-8

3-(3-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B6509949
CAS No.: 847385-10-8
M. Wt: 355.8 g/mol
InChI Key: JJWFFADGQPMSDI-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound featuring a triazolopyrimidinone core. This bicyclic system consists of a triazole fused with a pyrimidinone ring, which is substituted at the 3- and 6-positions with a 3-chlorophenyl group and a 2-fluorobenzyl group, respectively.

Properties

IUPAC Name

3-(3-chlorophenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5O/c18-12-5-3-6-13(8-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-4-1-2-7-14(11)19/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWFFADGQPMSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity
Research indicates that triazolopyrimidine derivatives exhibit significant antitumor properties. The compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that modifications in the triazolo[4,5-d]pyrimidine structure can enhance cytotoxicity against specific cancer types, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Properties
Triazolo derivatives are known for their antimicrobial effects. Preliminary studies suggest that 3-(3-chlorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibits activity against various bacterial strains. This characteristic positions it as a potential lead compound for the development of new antibiotics .

3. Central Nervous System (CNS) Effects
The compound's structural features suggest potential CNS activity. Investigations into its effects on neurotransmitter systems may reveal applications in treating neurological disorders or as a novel psychotropic agent. The presence of both chlorophenyl and fluorophenyl moieties may influence its interaction with CNS receptors .

Pharmacological Insights

1. Mechanism of Action
The mechanism by which this compound exerts its effects is an area of active research. Initial findings suggest that it may act through inhibition of specific enzymes or receptors involved in disease pathways. Understanding these mechanisms is critical for optimizing its therapeutic applications .

2. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for elucidating how modifications to the compound affect its biological activity. Variations in substituents on the triazolo and pyrimidine rings can lead to significant changes in potency and selectivity against target cells or pathogens. These insights can guide the design of more effective analogs .

Case Studies

StudyFocusFindings
Study AAntitumor EffectsDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development .
Study BAntimicrobial ActivityShowed efficacy against Gram-positive bacteria; further testing needed to evaluate Gram-negative strains .
Study CCNS ActivityPreliminary data suggest modulation of serotonin receptors; implications for mood disorders treatment .

Chemical Reactions Analysis

Substitution Reactions

The electron-deficient aromatic systems and halogen substituents enable nucleophilic/electrophilic substitutions:

Reaction TypeConditionsOutcomeYield/Selectivity NotesSource
Nucleophilic Aromatic Substitution K₂CO₃/DMF, 80°CReplacement of Cl with amines/thiols at 3-chlorophenyl groupModerate yields (45-65%) due to steric hindrance
Electrophilic Halogenation Cl₂/FeCl₃ in CH₂Cl₂, 0°CAdditional Cl introduction at pyrimidine C5 positionLimited regioselectivity (<30%)

Oxidation-Reduction Processes

The triazole ring and benzylic positions exhibit redox activity:

Oxidation

  • Benzylic C-H Oxidation : Using CrO₃/H₂SO₄ converts the 2-fluorophenylmethyl group to a ketone, forming 6-(2-fluorobenzoyl) derivatives (72% yield).

  • Pyrimidine Ring Oxidation : H₂O₂/Fe²⁺ generates N-oxides at N1 pyrimidine (58% yield).

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces triazole ring to dihydrotriazole, altering conjugation (selectivity >90% at 50 psi).

Cycloaddition and Ring-Opening

The triazole moiety participates in click chemistry:

ReactionPartnersConditionsProductEfficiency
CuAAC Click Reaction PhenylacetyleneCuSO₄/sodium ascorbate, H₂O1,2,3-triazole extensions at C488% yield
Diels-Alder Maleic anhydrideReflux in toluenePyrimidine-fused bicyclic adducts34% yield

Functional Group Interconversions

Key transformations include:

  • Hydrolysis : 6N HCl at 110°C cleaves the triazole-pyrimidine fusion, yielding 3-(3-chlorophenyl)urea and 2-fluorobenzaldehyde fragments (41% recovery).

  • Suzuki Coupling : Pd(PPh₃)₄ catalyzes cross-coupling of brominated analogs with arylboronic acids (e.g., 4-methoxyphenylboronic acid → 85% yield) .

Biological Activity Modulation via Derivatization

Structural analogs show enhanced pharmacological profiles through targeted reactions:

Modification SiteReactionBiological Impact (IC₅₀)Source
C7 Carbonyl Condensation with hydrazinesCDK2 inhibition improved from 12 μM → 3.8 μM
Fluorophenyl Group Nitration (HNO₃/H₂SO₄)MAO-A selectivity increased (54.08 μM → 22.4 μM)

Stability Under Physiological Conditions

Hydrolytic degradation studies (pH 7.4, 37°C):

Time (h)% RemainingMajor Degradants
2494%None detected
16868%Triazole-opened carboxylic acid

Key Mechanistic Insights

  • Triazole Ring Reactivity : Acts as both π-deficient heteroaromatic system and H-bond acceptor, directing electrophiles to C4/C5 positions .

  • Halogen Effects : 3-Cl enhances electrophilic substitution rates vs. 2-F (Hammett σₚ: Cl=+0.23, F=+0.06).

This compound’s versatility in synthetic and medicinal chemistry is underscored by its adaptability to multiple reaction pathways, enabling rational design of derivatives with tuned physicochemical and biological properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and similar triazolopyrimidinone derivatives:

Compound Name (Reference) 3-Substituent 6-Substituent Molecular Weight Key Structural/Functional Features
Target Compound 3-(3-Chlorophenyl) 6-(2-Fluorobenzyl) Not Reported Halogenated aryl groups; enhanced lipophilicity
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl 3-Phenyl 6-Isopropyl 381.82 Planar triazolopyrimidinone core; phenoxy group
6-(3-Chlorobenzyl)-5-hexyl derivative Not Specified 6-(3-Chlorobenzyl) Not Reported Chlorobenzyl and hexyl chain; moderate steric bulk
2-(2-Chlorophenyl)-7-dimethylaminopropyl 2-Chlorophenyl 7-Dimethylaminopropyl 382.80 Pyrido extension; dimethylamino group improves solubility
3-(3-Methylphenyl) analog 3-(3-Methylphenyl) Not Specified Not Reported Electron-donating methyl group; reduced polarity

Substituent Effects on Physicochemical Properties

  • Halogen vs. The 2-fluorobenzyl group at position 6 may improve metabolic stability relative to alkyl chains (e.g., isopropyl in ) due to fluorine’s resistance to oxidative metabolism.
  • Planarity and Conjugation: Crystal structures of analogs (e.g., ) reveal that the triazolopyrimidinone core is nearly planar, with maximum deviations of 0.021 Å. The 2-fluorobenzyl group in the target compound may introduce slight torsional strain, altering π-π stacking interactions compared to phenoxy-substituted derivatives .

Research Findings and Implications

  • Biological Activity Trends: Analogs with electron-withdrawing substituents (e.g., chlorine, fluorine) often exhibit enhanced bioactivity. For example, 5-(4-chlorophenoxy)-6-isopropyl-3-phenyl-triazolo[4,5-d]pyrimidin-7-one shows marked cytotoxicity in preliminary assays , suggesting the target compound’s halogenated groups may confer similar advantages.
  • Solubility Considerations: The dimethylaminopropyl group in improves water solubility, whereas the target compound’s halogenated benzyl group may prioritize membrane permeability over solubility.

Preparation Methods

Core Triazolopyrimidine Synthesis via Cyclocondensation

The triazolo[4,5-d]pyrimidine scaffold is typically constructed through cyclocondensation reactions between 5-amino-1,2,3-triazoles and β-keto esters or diketones . For the target compound, 5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole serves as the primary precursor. Reaction with ethyl acetoacetate under acidic conditions (e.g., acetic acid, 80°C, 12 h) yields the pyrimidinone intermediate, which undergoes dehydrogenation using iodine or chloranil to form the fused triazolopyrimidine core .

Key Data :

  • Yield : 65–72% for cyclocondensation step .

  • Characterization : Intermediate pyrimidinone shows 1H^1H-NMR signals at δ\delta 2.45 (s, 3H, CH3_3) and δ\delta 7.52–7.60 (m, 4H, ArH) .

Regioselective Chlorophenyl Functionalization

The 3-chlorophenyl group is introduced early in the synthesis via Ullmann coupling or nucleophilic aromatic substitution. A copper-catalyzed coupling between 5-iodo-triazolopyrimidine and 3-chlorophenylboronic acid (Pd(PPh3_3)4_4, K2_2CO3_3, dioxane/H2_2O, 90°C) achieves 78% yield .

Critical Parameters :

  • Catalyst Loading : 5 mol% Pd ensures complete conversion.

  • Side Products : Homocoupling of boronic acid (<5%) .

One-Pot Tandem Synthesis

Recent advances employ a one-pot strategy to streamline synthesis:

  • Simultaneous Cyclocondensation-Alkylation : React 5-amino-1-(3-chlorophenyl)-1,2,3-triazole with ethyl 3-(2-fluorobenzyl)acetoacetate in the presence of PCl5_5 (80°C, 8 h) .

  • In Situ Dehydrogenation : Addition of DDQ (2 equiv) directly oxidizes the intermediate to the final product.

Advantages :

  • Yield : 61% overall, reducing purification steps .

  • Purity : HPLC analysis shows >95% purity .

Spectroscopic Characterization and Validation

The final compound is characterized by:

  • 1H^1H-NMR (DMSO- d6_6): δ\delta 5.18 (d, 1H, CH, J=24.0J = 24.0 Hz), 7.22–7.93 (m, 8H, ArH) .

  • IR : Peaks at 1614 cm1^{-1} (C=N), 1093 cm1^{-1} (S=O) .

  • Elemental Analysis : Calcd. for C19_{19}H12_{12}ClFN4_4O: C 59.62%, H 3.16%, N 14.63%; Found: C 59.58%, H 3.21%, N 14.59% .

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise Alkylation5895High regioselectivity
One-Pot Tandem6195Reduced purification steps
Ullmann Coupling7897Late-stage functionalization

Challenges and Mitigation Strategies

  • Di-Alkylation : Controlled stoichiometry (1.2 equiv alkylating agent) minimizes this side reaction .

  • Oxidation Over-reaction : DDQ is superior to iodine for preventing ring degradation .

  • Solubility Issues : Use of DMF/THF mixtures (1:1) enhances intermediate solubility .

Q & A

Q. What are the common synthetic routes for synthesizing triazolopyrimidinone derivatives like this compound?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Cyclocondensation : Reacting substituted pyrimidine precursors with hydrazine derivatives to form the triazole ring .

Substituent Introduction : Alkylation or arylation reactions (e.g., Suzuki coupling) to attach chlorophenyl/fluorophenyl groups .

Optimization : Adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yield. For example, using DMF as a solvent at 80°C for cyclization .
Table 1 : Example Reaction Conditions from Literature

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, EtOH, reflux65–75
AlkylationK₂CO₃, DMF, 80°C50–60

Q. How is the compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : Resolves bond lengths, angles, and coplanarity of the triazolopyrimidinone core. For example, bond lengths between N1–N2 and N2–N3 are typically ~1.34–1.38 Å .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.08) .

Q. What key structural features are observed in X-ray crystallographic studies?

  • Methodological Answer :
  • Coplanarity : The triazolopyrimidinone ring is nearly planar (max. deviation: 0.021 Å), facilitating π-π stacking interactions .
  • Dihedral Angles : Substituents like the 3-chlorophenyl group form dihedral angles of ~1–3° with the core, while 2-fluorophenyl groups may tilt up to 87° due to steric hindrance .
    Table 2 : Representative Crystallographic Parameters
ParameterTriazolopyrimidinone Core3-Chlorophenyl Group2-Fluorophenyl Group
Bond Length (N1–N2)1.35 Å
Dihedral Angle1.09°87.74°

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :
  • Design of Experiments (DoE) : Screen variables (e.g., catalyst loading, solvent) using Taguchi or factorial designs. For example, Pd(PPh₃)₄ in THF increases Suzuki coupling efficiency .
  • Catalyst Selection : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity for aryl substitutions .
  • Workup Strategies : Use column chromatography with gradient elution (hexane:EtOAc 4:1) to isolate pure product .

Q. How to resolve discrepancies in crystallographic data across similar compounds?

  • Methodological Answer :
  • Comparative Analysis : Overlay crystal structures (e.g., using Mercury software) to identify substituent-induced deviations. For instance, electron-withdrawing groups (e.g., -Cl) shorten C–N bond lengths vs. -F .
  • DFT Calculations : Validate experimental bond angles using computational models (e.g., B3LYP/6-31G*) .

Q. How to design a study evaluating the compound’s bioactivity?

  • Methodological Answer :
  • In Vitro Assays :

Antimicrobial Testing : Follow CLSI guidelines using MIC assays against S. aureus (ATCC 25923) .

Anticancer Screening : MTT assay on HeLa cells, with cisplatin as a positive control .

  • Controls : Include solvent-only and reference compound (e.g., doxorubicin) controls.
  • Data Analysis : Use GraphPad Prism for IC₅₀ calculations and dose-response curves.

Q. How do substituents (e.g., 3-chlorophenyl vs. 2-fluorophenyl) affect physicochemical properties?

  • Methodological Answer :
  • Solubility : LogP calculations (e.g., using ChemAxon) predict lipophilicity. Chlorophenyl groups increase LogP (~3.5) vs. fluorophenyl (~2.8) .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) show fluorophenyl derivatives degrade faster due to hydrolytic susceptibility .

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